6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
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Overview
Description
6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID is an organic compound with the molecular formula C13H10F2N2O2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a 2,4-difluorobenzylamino group at the 6-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the 2,4-difluorobenzylamine: This can be achieved by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling with pyridine-3-carboxylic acid: The 2,4-difluorobenzylamine is then coupled with pyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reduction step and automated systems for the coupling reaction to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-([(2,6-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
- 6-([(2,4-DICHLOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
- 6-([(2,4-DIMETHYLPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID
Uniqueness
6-([(2,4-DIFLUOROPHENYL)METHYL]AMINO)PYRIDINE-3-CARBOXYLIC ACID is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for developing highly specific and potent pharmaceuticals .
Properties
CAS No. |
1457750-36-5 |
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Molecular Formula |
C13H10F2N2O2 |
Molecular Weight |
264.2 |
Purity |
95 |
Origin of Product |
United States |
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